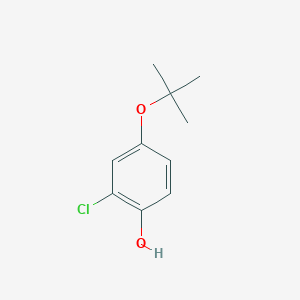

4-(Tert-butoxy)-2-chlorophenol

Description

Significance of Aryl Ethers in Synthetic Chemistry

Aryl ethers, characterized by an oxygen atom connected to an aromatic ring and an alkyl or aryl group, are prevalent structural motifs. The ether linkage is generally stable, yet it can be cleaved under specific conditions, offering a strategic tool for synthetic chemists. The Williamson ether synthesis, a long-established and reliable method, remains a primary route for the formation of these ethers, typically involving the reaction of a phenoxide with an alkyl halide. byjus.commasterorganicchemistry.com This reaction is fundamental in constructing more complex molecules, as the ether group can serve as a protecting group for the more reactive hydroxyl functionality of phenols or as a key structural element in the final target molecule. masterorganicchemistry.comfrancis-press.com Modern advancements have also introduced transition-metal-catalyzed methods, expanding the scope and efficiency of aryl ether synthesis.

Role of Halogenated Phenols as Precursors and Synthons

Halogenated phenols are highly valuable precursors, or synthons, in organic synthesis. The presence of a halogen atom on the aromatic ring introduces a site for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The halogen's position on the ring, along with other substituents, directs the regioselectivity of these reactions. Furthermore, halogenated phenols themselves are synthesized through the direct halogenation of phenols, a process that can be controlled to yield specific isomers. mdpi.com These compounds are used in the production of a wide range of commercial products, including antiseptics, pesticides, and dyes. mdpi.com

Structural and Electronic Considerations of Phenolic Aromatic Systems

The chemical behavior of a phenolic compound is dictated by the electronic interplay between the hydroxyl group, the aromatic ring, and any other substituents. The hydroxyl group is an activating, ortho-, para-director for electrophilic aromatic substitution, meaning it increases the ring's reactivity and directs incoming electrophiles to the positions ortho and para to it. Conversely, a halogen atom, like chlorine, is deactivating due to its inductive electron-withdrawing effect, yet it also directs incoming electrophiles to the ortho and para positions due to resonance effects.

In a molecule such as 4-(tert-butoxy)-2-chlorophenol, these electronic effects are combined. The tert-butoxy (B1229062) group at the para position is a bulky, electron-donating group, which would further activate the ring. The chlorine atom at the ortho position provides a deactivating inductive effect and a potential site for nucleophilic substitution or cross-coupling reactions. The steric bulk of the tert-butoxy group can also influence the accessibility of adjacent positions on the ring to reagents, thereby affecting reaction outcomes.

Research Gaps and Emerging Avenues for this compound

Emerging avenues for this compound could lie in its use as a specialized building block in organic synthesis. The tert-butoxy group can act as a thermolabile protecting group for the phenolic hydroxyl, which can be removed under acidic conditions to reveal the free phenol (B47542). This property could be exploited in multi-step syntheses of complex molecules. Furthermore, the presence of the chlorine atom allows for its participation in various cross-coupling reactions to build molecular complexity.

Future research could focus on the development of efficient and selective synthesis routes to this compound, potentially via the Williamson ether synthesis from a corresponding 2-chloro-4-hydroxyphenyl precursor and a tert-butylating agent. Subsequent investigations could explore its reactivity in a range of standard organic transformations and its potential as an intermediate in the synthesis of novel bioactive compounds or functional materials. Given the known biological activities of related halogenated phenols, exploring the pharmacological profile of this compound and its derivatives could also be a fruitful area of investigation.

Predicted Physicochemical Properties

Due to the absence of experimental data in the literature for this compound, the following table presents predicted properties alongside experimental data for related, well-documented compounds. These predictions are based on computational models and provide an estimate of the compound's characteristics.

| Property | This compound (Predicted) | 2-Chlorophenol (B165306) (Experimental) | 4-tert-Butyl-2-chlorophenol (B165052) (Experimental) |

| Molecular Formula | C₁₀H₁₃ClO₂ | C₆H₅ClO | C₁₀H₁₃ClO |

| Molecular Weight | 200.66 g/mol | 128.56 g/mol | 184.66 g/mol nih.gov |

| Boiling Point | ~250-260 °C | 175 °C | 233-235 °C ontosight.ai |

| Melting Point | Not Available | 9 °C | 43-45 °C ontosight.ai |

| LogP (octanol/water) | ~3.5 | 2.15 | 3.9 nih.gov |

| pKa | ~10 | 9.94 | Not Available |

Note: Predicted values are generated from standard chemical simulation software and should be considered estimates.

Structure

3D Structure

Properties

Molecular Formula |

C10H13ClO2 |

|---|---|

Molecular Weight |

200.66 g/mol |

IUPAC Name |

2-chloro-4-[(2-methylpropan-2-yl)oxy]phenol |

InChI |

InChI=1S/C10H13ClO2/c1-10(2,3)13-7-4-5-9(12)8(11)6-7/h4-6,12H,1-3H3 |

InChI Key |

FFERQUFDBSYSIS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC1=CC(=C(C=C1)O)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Pathways

Strategies for O-Alkylation in Chlorophenol Systems

The core of synthesizing 4-(tert-butoxy)-2-chlorophenol lies in the etherification of the hydroxyl group of 2-chlorophenol (B165306). This transformation requires overcoming the steric hindrance imposed by the ortho-chloro substituent and directing the alkylation to the oxygen atom rather than the activated aromatic ring.

The direct etherification of halogenated phenols with tertiary alcohols is a common strategy. In the case of this compound, this involves the reaction of 2-chlorophenol with tert-butanol (B103910) or its chemical equivalent, isobutene. The reaction is typically acid-catalyzed, where the acid protonates the tertiary alcohol, facilitating its dehydration to form a stable tert-butyl carbocation. solubilityofthings.com This carbocation then acts as the electrophile, which is attacked by the nucleophilic phenolic oxygen of 2-chlorophenol.

A prominent method involves the reaction of a chlorophenol with isobutene in the presence of an acid catalyst. google.com Isobutene serves as a direct source for the tert-butyl group in a highly atom-economical addition reaction. The mechanism proceeds via the protonation of isobutene to generate the tert-butyl carbocation, which is then captured by the phenol (B47542).

Another approach involves the use of tert-butanol directly with the chlorophenol under acidic or Lewis acidic conditions. For instance, the alkylation of 4-chlorophenol (B41353) has been demonstrated using tert-butanol in the presence of a synergistic iron/trifluoroacetic acid (TFA) catalyst system. chemrxiv.org While this demonstrates the feasibility of using tertiary alcohols, the conditions often need to be robust to promote the reaction.

The classic Williamson ether synthesis, which involves the reaction of a phenoxide ion with an alkyl halide, is less favorable for producing tertiary ethers like this compound. wikipedia.org The reaction of a 2-chlorophenoxide salt with a tert-butyl halide would predominantly lead to elimination (E2) products, forming isobutene, rather than the desired ether via nucleophilic substitution (SN2). wikipedia.org

The efficiency of forming this compound is highly dependent on the optimization of reaction parameters, including the choice of catalyst, solvent, and temperature. A variety of catalytic systems have been explored to enhance the yield and selectivity of the O-alkylation of phenols.

Acid catalysts are fundamental to the etherification process using isobutene or tert-butanol. A patented process for a similar compound, 4-tert-butoxy chlorobenzene, utilizes sulfuric acid (30–98 wt%) as the primary catalyst, with a quaternary ammonium (B1175870) salt like triethylammonium (B8662869) chloride acting as a co-catalyst or assistant. google.com This system operates at ambient temperature in aromatic solvents such as toluene (B28343) or benzene (B151609), with the co-catalyst reportedly shortening reaction times and improving product purity. google.com

Lewis acids have also been employed to catalyze the alkylation. In a study on the alkylation of 4-chlorophenol with tert-butanol, a full equivalent of iron(III) chloride (FeCl₃) was necessary to achieve a modest yield of 51%, highlighting the need for potent catalysts to drive the reaction with deactivated or sterically hindered phenols. chemrxiv.org

For more generalized phenolic ether synthesis, other catalytic systems have been developed. These include amidine-based catalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) for reactions involving alkyl halides, and sulfated metal oxides on supports for reactions with alcohols at elevated temperatures (200–500 °C) and pressures. google.comgoogle.com

The table below summarizes various catalytic systems and conditions investigated for the etherification of phenols, which are applicable to the synthesis of this compound.

| Catalyst System | Alkylating Agent | Substrate Example | Solvent | Key Conditions | Yield/Conversion | Reference |

| Sulfuric Acid / Quaternary Amine Salt | Isobutene | p-Chlorophenol | Benzene, Toluene | Normal Temperature | 78.6% Yield | google.com |

| FeCl₃ / TFA | tert-Butanol | 4-Chlorophenol | Not specified | 1 eq. FeCl₃ | 51% Yield | chemrxiv.org |

| Ionic Liquid ([HIMA]OTs) | tert-Butyl Alcohol | Phenol | Not specified | 70°C, 120 min | 100% Conversion | acs.org |

| Amidine (DBU) | Alkyl Halide | Phenol | Not specified | Elevated Temperature | - | google.com |

| Sulfated Copper Oxide on Support | Alcohol | Phenol | Not specified | 200-500°C, 50-700 psig | - | google.com |

The principal challenge in the regioselective synthesis of this compound is achieving exclusive O-alkylation over competitive C-alkylation. The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring (specifically at the ortho and para positions activated by the hydroxyl group).

To favor the formation of the phenolic ether (O-alkylation), reaction conditions are carefully controlled. The choice of solvent and counter-ion plays a critical role. Polar aprotic solvents generally favor O-alkylation. The direct acid-catalyzed alkylation of 2-chlorophenol with isobutene or tert-butanol typically favors O-alkylation because the phenolic hydroxyl group is a more effective nucleophile under these conditions than the aromatic ring.

An alternative synthetic strategy involves changing the order of steps: first, tert-butylation of phenol, followed by chlorination. The Friedel-Crafts alkylation of phenol with a tert-butylating agent would yield 4-tert-butylphenol (B1678320). Subsequent chlorination of this intermediate would need to be regioselective for the position ortho to the hydroxyl group. Research into the regioselective chlorination of phenols has shown that specific catalysts can direct the halogenation. mdpi.comscientificupdate.com For example, using N-chlorosuccinimide (NCS) with certain thiourea-based catalysts can provide high ortho-selectivity. scientificupdate.com This two-step approach offers an alternative pathway where the regioselectivity is controlled during the chlorination step rather than the etherification step.

Novel Synthetic Routes and Green Chemistry Considerations

Modern synthetic chemistry places a strong emphasis on sustainability, prompting the development of greener and more efficient routes for chemical manufacturing. This includes the use of less hazardous solvents, recyclable catalysts, and processes with high atom economy.

The development of sustainable catalytic systems for phenolic etherification is an active area of research. Heterogeneous catalysts are particularly attractive as they can be easily separated from the reaction mixture and recycled. Nanocrystalline zeolites, such as Nano-Beta, have been used for the solvent-less reaction of phenols with alkyl acetates, demonstrating the potential for recyclable solid acid catalysts in ether synthesis. researchgate.net

Ionic liquids have emerged as green catalytic systems. An imidazolium-based tosylate ionic liquid ([HIMA]OTs) has been shown to be an efficient and recyclable catalyst for the alkylation of phenol with tert-butyl alcohol. acs.org This system achieved complete conversion of the alcohol at a moderate temperature of 70°C. acs.org

Furthermore, systems that utilize greener reagents are being explored. Dimethyl carbonate (DMC) is considered a green methylating agent, and catalytic systems like DBU combined with an inorganic base have been used for the efficient etherification of phenolic compounds with DMC. acs.org While this is for methylation, the principle of using benign reagents with efficient catalysts is central to green chemistry. Reviews on the topic have emphasized the benefits of acid-base synergistic catalysis and heterogeneous systems in achieving milder reaction conditions for ether synthesis. magtech.com.cn

Solvent-free, or neat, reaction conditions represent a significant step towards greener synthesis by eliminating the environmental and safety issues associated with volatile organic solvents. Several studies have demonstrated the feasibility of solvent-free etherification of phenols. The Williamson synthesis has been adapted to run under solvent-free conditions using solid bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃), yielding aromatic ethers in high purity. researchgate.net Similarly, phase-transfer catalysts such as polyethylene (B3416737) glycol (PEG400) have been used to facilitate the etherification of phenols with alkylating agents without the need for a solvent. tandfonline.com

Atom economy is another core principle of green chemistry, aiming to maximize the incorporation of reactant atoms into the final product. The synthesis of this compound via the direct, acid-catalyzed addition of isobutene to 2-chlorophenol is an excellent example of an atom-economical reaction. google.com In this process, all atoms of the isobutene molecule are incorporated into the desired ether, with the catalyst being regenerated, resulting in no byproducts. This stands in contrast to methods that produce stoichiometric byproducts, such as the water formed during the in-situ dehydration of tert-butanol or the salt generated in a Williamson-type synthesis. wikipedia.orgprutor.ai

Mechanistic Elucidation of Formation Reactions

The formation of this compound is most commonly approached via a variation of the Williamson ether synthesis. This method involves the reaction of a 2-chlorophenoxide salt with a tert-butylating agent. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide oxygen attacks the electrophilic carbon of the tert-butyl group. However, the tertiary nature of the alkylating agent introduces significant mechanistic complexities, primarily the competition between the desired substitution (SN2) and elimination (E2) pathways.

Investigation of Reaction Kinetics and Rate-Determining Steps

Rate = k[2-chlorophenoxide][tert-butylating agent]

The rate-determining step of this reaction is the single, concerted step in which the carbon-oxygen bond is formed and the bond to the leaving group on the tert-butylating agent is broken. Due to the high steric hindrance posed by the three methyl groups on the tert-butyl cation and the substituents on the phenoxide ring, the activation energy for this step is considerably high. This results in slow reaction kinetics, often requiring elevated temperatures to proceed at a reasonable rate.

Table 1: Illustrative Kinetic Parameters for the Competing SN2 and E2 Reactions in the tert-Butylation of 2-Chlorophenoxide

| Reaction Pathway | Relative Rate Constant (k_rel) at Elevated Temperature | Activation Energy (Ea) | Key Influencing Factors |

| SN2 (O-alkylation) | kSN2 | High | Steric hindrance at the electrophilic carbon and the nucleophile, solvent polarity |

| E2 (Elimination) | kE2 | Moderate | Strength of the base (phenoxide), nature of the leaving group, solvent polarity |

Transition State Analysis in O-Alkylation Reactions

The transition state of the O-alkylation of 2-chlorophenoxide with a tert-butylating agent is a critical point on the reaction coordinate that determines the feasibility and rate of the SN2 reaction. In this trigonal bipyramidal transition state, the oxygen atom of the phenoxide attacks the backside of the carbon atom bearing the leaving group.

Computational studies on analogous sterically hindered Williamson ether syntheses reveal a highly crowded transition state. mdpi.com The three methyl groups of the incoming tert-butyl group, along with the ortho-chloro substituent and the delocalized electron cloud of the phenyl ring of the phenoxide, create significant non-bonded interactions. This steric repulsion raises the energy of the transition state, thereby increasing the activation energy of the SN2 pathway. For a successful reaction, the solvent must play a crucial role in stabilizing this charged, crowded structure without overly solvating the nucleophilic oxygen, which would decrease its reactivity. Polar aprotic solvents are generally favored for SN2 reactions as they can solvate the cation without strongly hydrogen-bonding to the anionic nucleophile. pharmaxchange.info

In contrast, the transition state for the competing E2 elimination is generally less sterically demanding, involving the abstraction of a more accessible proton on one of the methyl groups of the tert-butylating agent. This often leads to the elimination product being kinetically favored.

Role of Steric and Electronic Effects in Product Distribution

The final distribution of products in the synthesis of this compound is a direct consequence of the interplay between steric and electronic effects. These factors determine the competition between O-alkylation, C-alkylation, and elimination.

Steric Effects:

O-Alkylation vs. Elimination: The primary steric challenge is the significant bulk of the tert-butyl group. This severely hinders the SN2 attack of the phenoxide oxygen on the central carbon of the tert-butylating agent, making the competing E2 elimination pathway, which leads to isobutylene, a major side reaction. masterorganicchemistry.com The ortho-chloro substituent on the phenoxide further contributes to the steric congestion around the oxygen nucleophile.

O-Alkylation vs. C-Alkylation: Phenoxide anions are ambident nucleophiles, meaning they can react at either the oxygen atom (O-alkylation) or at the carbon atoms of the aromatic ring (C-alkylation), particularly at the positions ortho and para to the hydroxyl group. pharmaxchange.info The steric bulk of the tert-butyl group also disfavors C-alkylation at the ortho position adjacent to the chloro group.

Electronic Effects:

Nucleophilicity of the Phenoxide: The electron-withdrawing nature of the chlorine atom at the ortho position decreases the electron density on the phenoxide oxygen through the inductive effect. This reduces its nucleophilicity compared to an unsubstituted phenoxide, thereby slowing down the rate of O-alkylation.

Regioselectivity of C-Alkylation: While O-alkylation is generally favored under kinetic control in polar aprotic solvents, the electronic effects of the substituents on the ring direct the potential C-alkylation. The electron-donating character of the oxyanion activates the ring towards electrophilic attack. The chlorine atom, being an ortho, para-director for electrophilic aromatic substitution (despite its deactivating inductive effect), would influence the positions of any C-alkylated byproducts. However, the desired product is the result of O-alkylation.

Table 2: Influence of Steric and Electronic Factors on Product Distribution

| Factor | Influence on O-Alkylation (Desired) | Influence on C-Alkylation (Side Product) | Influence on Elimination (Side Product) |

| Steric Hindrance (tert-butyl group) | Strongly disfavored | Disfavored, especially at the ortho position | Favored due to hindered SN2 attack |

| Steric Hindrance (ortho-chloro group) | Slightly disfavored | Strongly disfavored at the adjacent ortho position | No direct effect |

| Electronic Effect (ortho-chloro group) | Decreased rate due to reduced nucleophilicity | Directs to para position if it occurs | No direct effect |

Advanced Structural Elucidation and Spectroscopic Characterization

High-Resolution Spectroscopic Techniques

High-resolution spectroscopy is indispensable for the unambiguous characterization of organic molecules like 4-(tert-butoxy)-2-chlorophenol. By probing the interactions of the molecule with electromagnetic radiation, these methods yield precise information about its electronic, vibrational, and nuclear environments.

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic compound. Analysis of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) spectra allows for the complete assignment of all proton and carbon signals and confirms the specific regioisomeric arrangement of the substituents on the phenol (B47542) ring.

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity to neighboring protons. For this compound, four unique signals are predicted. The most downfield signal is attributed to the phenolic hydroxyl (-OH) proton, which typically appears as a broad singlet and its chemical shift can vary depending on solvent and concentration. The nine equivalent protons of the tert-butoxy (B1229062) group are expected to produce a sharp singlet in the upfield region. The three aromatic protons constitute an ABX spin system, resulting in characteristic splitting patterns.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -OH | 5.0 - 6.0 | Broad Singlet | N/A |

| H-3 | ~6.95 | Doublet of Doublets (dd) | J(H3-H5) ≈ 3.0 Hz, J(H3-H6) ≈ 0.5 Hz |

| H-5 | ~6.85 | Doublet of Doublets (dd) | J(H5-H6) ≈ 9.0 Hz, J(H5-H3) ≈ 3.0 Hz |

| H-6 | ~7.10 | Doublet (d) | J(H6-H5) ≈ 9.0 Hz |

| -C(CH₃)₃ | ~1.30 | Singlet (s) | N/A |

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. For this compound, eight distinct carbon signals are predicted. The chemical shifts are influenced by the electronegativity of attached atoms and mesomeric effects. The carbon atom of the tert-butoxy group bonded to oxygen (C-O) and the quaternary carbon of the tert-butyl group appear at characteristic shifts. The aromatic carbons show a range of chemical shifts determined by the effects of the chloro, hydroxyl, and tert-butoxy substituents.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-OH) | ~148.0 |

| C-2 (C-Cl) | ~123.0 |

| C-3 | ~118.5 |

| C-4 (C-O-tBu) | ~150.0 |

| C-5 | ~120.0 |

| C-6 | ~128.0 |

| -C (CH₃)₃ | ~78.0 |

| -C(C H₃)₃ | ~28.8 |

Two-dimensional NMR experiments are crucial for confirming the assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. Key expected correlations would be between the aromatic protons H-5 and H-6 (strong correlation) and between H-3 and H-5 (weaker correlation), confirming their positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly attached proton-carbon pairs. It would definitively link the predicted ¹H signals for H-3, H-5, H-6, and the -C(CH₃)₃ protons to their corresponding carbon signals in the ¹³C spectrum.

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. The spectrum of this compound is expected to show several characteristic absorption bands. A broad band in the high-frequency region is characteristic of the O-H stretching of the phenol group. The C-H stretching vibrations of the aromatic ring and the aliphatic tert-butyl group will appear just above and below 3000 cm⁻¹, respectively. The ether linkage (C-O-C) and the phenolic C-O bond will produce strong absorptions in the fingerprint region, while the C-Cl stretch appears at lower wavenumbers.

Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H Stretch (Phenolic) | 3200 - 3550 | Broad, Medium-Strong |

| C-H Stretch (Aromatic) | 3030 - 3100 | Medium-Weak |

| C-H Stretch (Aliphatic, t-Bu) | 2850 - 2970 | Strong |

| C=C Stretch (Aromatic Ring) | 1500 - 1600 | Medium |

| C-O-C Stretch (Ether) | 1200 - 1280 | Strong |

| C-O Stretch (Phenolic) | 1150 - 1250 | Strong |

| C-Cl Stretch | 700 - 800 | Medium-Strong |

HRMS provides an extremely accurate measurement of the molecular mass, allowing for the determination of the elemental formula. The calculated exact mass of this compound (C₁₀H₁₃ClO₂) is 200.0604 for the ³⁵Cl isotope and 202.0575 for the ³⁷Cl isotope. The presence of chlorine would be evident from the characteristic M+2 isotopic pattern with an approximate 3:1 intensity ratio.

The fragmentation pathways observed in the mass spectrum can further confirm the structure. A primary and highly characteristic fragmentation would be the loss of a tert-butyl cation ([M - 57]⁺) to form the base peak corresponding to the 2-chlorohydroquinone radical cation. Subsequent fragmentation could involve the loss of CO, which is typical for phenols.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for probing the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is primarily governed by the phenolic chromophore, which is influenced by the electron-donating tert-butoxy group and the electron-withdrawing chloro substituent.

The principal electronic transitions observed in phenolic compounds are π → π* and n → π* transitions. libretexts.orglibretexts.org The π → π* transitions, which are typically of high intensity, arise from the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital of the aromatic ring. The n → π* transitions, which are of lower intensity, involve the promotion of a non-bonding electron from the oxygen atom of the hydroxyl group to an anti-bonding π* orbital.

The presence of the chloro and tert-butoxy groups on the benzene (B151609) ring causes shifts in the absorption maxima (λmax) compared to unsubstituted phenol. The tert-butoxy group, being an auxochrome, is expected to cause a bathochromic (red) shift, moving the absorption to longer wavelengths. Conversely, the chloro group can exhibit both a bathochromic shift due to its lone pairs and a hypsochromic (blue) shift due to its inductive effect. For similar chlorophenols, such as 4-chlorophenol (B41353), absorption maxima are observed around 226 nm and 280 nm. researchgate.netbioline.org.br Based on these observations, the expected UV-Vis absorption data for this compound in a non-polar solvent are summarized in the table below.

Table 1: Expected UV-Vis Absorption Data for this compound

| Transition Type | Expected λmax (nm) | Molar Absorptivity (ε) Range (L·mol⁻¹·cm⁻¹) |

|---|---|---|

| π → π* | ~ 230 - 240 | High (e.g., 10,000 - 15,000) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystal, offering insights into molecular conformation and intermolecular interactions.

In the absence of a specific crystal structure for this compound, the molecular conformation and intermolecular interactions can be inferred based on the structures of related phenolic compounds. The molecule is expected to be largely planar with respect to the benzene ring. The bulky tert-butyl group will likely influence the crystal packing.

Key intermolecular interactions anticipated in the solid state include:

Hydrogen Bonding: The phenolic hydroxyl group is a strong hydrogen bond donor and can form hydrogen bonds with the oxygen atom of the tert-butoxy group or the chlorine atom of a neighboring molecule.

π-π Stacking: The aromatic rings may engage in π-π stacking interactions, contributing to the stability of the crystal lattice.

Van der Waals Forces: These non-specific interactions will be present throughout the crystal structure.

A related compound, 4-tert-butyl-2-(N-(2-pyridylmethyl)amino)phenol, exhibits hydrogen bonding and C-H···π interactions in its crystal structure, which supports the likelihood of similar interactions in this compound. researchgate.net

Advanced Chromatographic Purity Assessment

Chromatographic techniques are indispensable for assessing the purity of chemical compounds and for identifying and quantifying any impurities.

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a highly effective method for the analysis of volatile and semi-volatile compounds like this compound. The NIST WebBook provides a Kovats Retention Index of 1487 for the closely related compound 4-tert-butyl-2-chlorophenol (B165052) on a standard non-polar column, which can serve as a reference point. nist.gov For high-resolution analysis, a capillary column with a suitable stationary phase, such as a 5% phenyl-methylpolysiloxane, would be employed.

A typical GC method for purity assessment would involve dissolving the sample in a suitable solvent, such as dichloromethane, and injecting it into the GC system. The separation of the main component from any impurities is achieved based on their different boiling points and interactions with the stationary phase. Mass spectrometry detection allows for the identification of impurities by comparing their mass spectra with library data.

Table 2: Representative Gas Chromatography (GC) Method Parameters

| Parameter | Condition |

|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium, constant flow (e.g., 1.0 mL/min) |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL (split or splitless) |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Detector | Mass Spectrometer (MS) |

| MS Transfer Line | 280 °C |

| Ion Source Temp. | 230 °C |

| Mass Range | m/z 40-450 |

High-Performance Liquid Chromatography (HPLC) is a complementary technique to GC, particularly useful for the analysis of less volatile or thermally labile impurities. A reversed-phase HPLC method would be the most common approach for a compound like this compound.

In this method, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. A UV detector is commonly used for phenolic compounds due to their strong UV absorbance. Impurity profiling by HPLC can reveal the presence of non-volatile impurities that may not be detected by GC.

Table 3: Representative High-Performance Liquid Chromatography (HPLC) Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Injection Volume | 10 µL |

| Detector | UV at 230 nm and 280 nm |

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies of Molecular and Electronic Structure

DFT has become a primary tool for investigating the structure and reactivity of organic molecules. For 4-(tert-butoxy)-2-chlorophenol, DFT calculations would provide fundamental insights into its conformational preferences, electronic properties, and reactive sites.

Geometry Optimization and Conformational Analysis

A crucial first step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional structure. For this compound, this would involve exploring the potential energy surface to identify different conformers arising from the rotation around the C-O bonds of the tert-butoxy (B1229062) group and the O-H bond of the hydroxyl group. The relative energies of these conformers would be calculated to determine the most stable arrangement under various conditions. Key structural parameters such as bond lengths, bond angles, and dihedral angles would be determined for the optimized geometry.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory provides valuable information about the chemical reactivity of a molecule. youtube.comwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. For this compound, FMO analysis would help in understanding its electrophilic and nucleophilic nature and predicting its behavior in chemical reactions.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Expected Value Range | Significance |

| HOMO Energy | - | Indicates electron-donating ability |

| LUMO Energy | - | Indicates electron-accepting ability |

| HOMO-LUMO Gap | - | Relates to chemical reactivity and stability |

Note: This table is hypothetical and intended to illustrate the type of data that would be generated from FMO analysis. Actual values would require specific DFT calculations.

Electrostatic Potential Surface (MEP) Mapping

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution within a molecule. researchgate.netnumberanalytics.com It is used to predict sites for electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of negative potential (typically colored red or yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-deficient and prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the hydroxyl and tert-butoxy groups and the chlorine atom, while the hydrogen atom of the hydroxyl group would exhibit a positive potential.

Spectroscopic Property Prediction and Validation

Computational methods are widely used to predict various spectroscopic properties of molecules, which can then be compared with experimental data for validation.

Computational Vibrational Spectroscopy (IR, Raman)

Theoretical calculations of vibrational frequencies using DFT can provide a detailed assignment of the infrared (IR) and Raman spectra of this compound. Each calculated vibrational mode can be associated with specific molecular motions, such as stretching, bending, and torsional vibrations of different functional groups. This analysis would be instrumental in interpreting experimental IR and Raman spectra and understanding the vibrational characteristics of the molecule.

Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H | Stretching | - |

| C-H (aromatic) | Stretching | - |

| C-H (aliphatic) | Stretching | - |

| C=C (aromatic) | Stretching | - |

| C-O (ether) | Stretching | - |

| C-Cl | Stretching | - |

Note: This table is hypothetical. Actual wavenumber values would be obtained from DFT frequency calculations.

Prediction of NMR Chemical Shifts and UV-Vis Spectra

Computational methods can also predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and Ultraviolet-Visible (UV-Vis) absorption spectra. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for NMR predictions. Comparing the calculated chemical shifts with experimental data is a powerful tool for structure elucidation and confirmation.

Time-dependent DFT (TD-DFT) calculations can be employed to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. This would provide insights into the electronic structure and chromophoric properties of this compound.

Reaction Mechanism Modeling and Kinetic Studies

Computational modeling is a powerful tool for elucidating the intricate details of chemical reactions involving this compound. By simulating reaction pathways and calculating kinetic parameters, researchers can predict the most likely transformation routes and the factors that govern their rates.

Energetic Pathways and Activation Barriers for Chemical Transformations

While specific experimental or theoretical studies on the energetic pathways for this compound are not extensively documented in publicly available literature, general principles from related phenolic compounds can be applied. The reactivity of the phenol (B47542) group, the chlorine substituent, and the tert-butoxy group dictates the potential transformation pathways.

Key reactions for phenols often involve the hydroxyl group, such as oxidation or reactions with free radicals. acs.org For chlorophenols, dehalogenation is a critical transformation pathway. Theoretical studies on simpler molecules like 2-chlorophenol (B165306) have shown that the presence of a chlorine atom influences the reaction energetics. For instance, the reaction of 2-chlorophenol over silica (B1680970) surfaces, a component of fly ash, has been theoretically investigated, revealing that the formation of a 2-chlorophenolate is a key step. nih.gov The subsequent dissociation to form radicals was found to have a high energy barrier. nih.gov

For this compound, several potential transformation pathways can be computationally modeled to determine their energetic feasibility. These include:

O-H Bond Cleavage: The homolytic and heterolytic dissociation energies of the phenolic O-H bond are crucial parameters. The tert-butoxy group, being electron-donating, would be expected to influence the bond dissociation enthalpy (BDE).

Dechlorination: The removal of the chlorine atom is a significant degradation pathway. Computational models can calculate the activation barriers for both reductive and oxidative dechlorination reactions.

Reactions with Oxidants: The reaction with hydroxyl radicals (•OH) is a common degradation pathway for phenolic compounds in advanced oxidation processes. nih.gov Kinetic modeling for the oxidation of 4-chlorophenol (B41353) by UV/H2O2 has shown that the reaction proceeds through various aromatic and aliphatic intermediates. nih.gov A similar approach could be used to model the oxidation of this compound, predicting the initial sites of radical attack and the subsequent reaction cascade.

Thermal Decomposition: At elevated temperatures, the molecule can undergo fragmentation. Theoretical calculations can predict the weakest bonds and the most likely initial decomposition steps.

A hypothetical energetic profile for a reaction of this compound could be represented in a data table, illustrating the calculated activation energies for different pathways.

| Transformation Pathway | Hypothetical Reactants | Hypothetical Activation Energy (kJ/mol) |

| O-H Bond Homolysis | This compound | E_a1 |

| Reductive Dechlorination | This compound + 2e⁻ + H⁺ | E_a2 |

| Hydroxyl Radical Addition | This compound + •OH | E_a3 |

| Ether Bond Cleavage | This compound | E_a4 |

Note: The values E_a1, E_a2, E_a3, and E_a4 are placeholders for theoretically calculated activation energies and would require specific computational studies to be determined.

Solvent Effects in Theoretical Reaction Modeling

Solvents can profoundly influence the rates and mechanisms of chemical reactions. acs.org Theoretical models, such as the Polarizable Continuum Model (PCM), are employed to simulate these effects. researchgate.net For phenolic compounds, the nature of the solvent can impact the reaction mechanism, for instance, by favoring a sequential proton-loss electron-transfer (SPLET) mechanism in polar solvents over a hydrogen atom transfer (HAT) mechanism in non-polar solvents. researchgate.netacs.org

The interaction of the solvent with this compound would be multifaceted:

Hydrogen Bonding: The phenolic hydroxyl group can act as a hydrogen bond donor, and the oxygen atoms of the hydroxyl and tert-butoxy groups can act as hydrogen bond acceptors. acs.org In protic or polar aprotic solvents, these interactions can stabilize the ground state and transition states to varying degrees, thereby altering the activation barriers.

Dielectric Constant: The bulk solvent polarity, represented by its dielectric constant, can influence the stability of charged or highly polar transition states. Reactions proceeding through ionic intermediates would be significantly accelerated in high-polarity solvents. nih.gov

Theoretical studies on other phenols have demonstrated that solvent can alter bond dissociation enthalpies and even invert the preferential sites for hydrogen atom cleavage. researchgate.net A similar investigation on this compound would likely reveal a significant dependence of its reactivity on the solvent environment.

| Solvent | Dielectric Constant | Expected Effect on Ionic Reaction Rate | Expected Predominant Mechanism |

| n-Hexane | 1.88 | Low | Hydrogen Atom Transfer (HAT) |

| Dichloromethane | 8.93 | Moderate | Mixed HAT/SPLET |

| Acetonitrile (B52724) | 37.5 | High | Sequential Proton-Loss Electron Transfer (SPLET) |

| Water | 80.1 | Very High | Sequential Proton-Loss Electron Transfer (SPLET) |

This table illustrates the expected trends in reaction mechanisms based on general principles of solvent effects on phenolic reactions.

Quantitative Structure-Property Relationship (QSPR) Modeling (focusing on chemical properties and reactivity)

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural features of molecules with their physicochemical properties and reactivity. mdpi.com These models are valuable for predicting the properties of new or untested compounds, thereby reducing the need for extensive experimental work.

For this compound, a QSPR model could be developed to predict properties such as its pKa, octanol-water partition coefficient (logP), and rate constants for specific reactions. The development of a QSPR model involves several steps:

Dataset Collection: A dataset of compounds with known properties, structurally related to this compound (e.g., other substituted phenols and chlorophenols), is compiled. nih.gov

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. These can include constitutional, topological, geometrical, and quantum-chemical descriptors. researchgate.net

Model Development and Validation: Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are used to build a mathematical relationship between the descriptors and the property of interest. rsc.org The model's predictive power is then rigorously assessed through internal and external validation techniques. rsc.org

A QSPR study on the anaerobic biodegradation of chlorophenols, for instance, successfully used topological descriptors to predict the rate constant of degradation. researchgate.net Similarly, QSPR models have been developed for the adsorption of organic pollutants onto carbon nanotubes, highlighting the importance of features like the number of aromatic rings and the presence of polar groups. rsc.org

For this compound, key descriptors influencing its reactivity would likely include:

Electronic Descriptors: Charges on the phenolic oxygen and the chlorinated carbon, HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, and dipole moment.

Steric Descriptors: Molecular volume, surface area, and specific parameters describing the bulk of the tert-butoxy group.

Topological Descriptors: Indices that quantify molecular branching and connectivity.

A hypothetical QSPR equation for predicting a reactivity parameter (e.g., log k) might take the form:

log k = c₀ + c₁ * (HOMO Energy) + c₂ * (Charge on Phenolic O) + c₃ * (Molecular Volume)

Chemical Reactivity and Derivatization Strategies

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic compounds. In the case of 4-(tert-butoxy)-2-chlorophenol, the outcome of EAS reactions is dictated by the directing effects of the existing substituents.

Regioselectivity Directed by Steric and Electronic Effects of Substituents

The regioselectivity of electrophilic attack on the this compound ring is a consequence of the combined electronic and steric influences of the hydroxyl, chloro, and tert-butoxy (B1229062) groups. The hydroxyl group is a powerful activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. The chlorine atom is a deactivating group but is also an ortho-, para-director. The tert-butoxy group, also an ortho-, para-director, is sterically demanding, which can hinder substitution at adjacent positions.

Given that the para position is blocked by the tert-butoxy group, electrophilic substitution is expected to occur at the positions ortho to the hydroxyl group. However, one of these ortho positions is already occupied by a chlorine atom. Therefore, the primary site for electrophilic attack is the carbon atom ortho to the hydroxyl group and meta to the chlorine and tert-butoxy groups. The bulky tert-butyl group can sterically hinder attack at the position ortho to it, further favoring substitution at the other available activated position.

Halogenation, Nitration, and Sulfonation Studies

Specific examples of electrophilic aromatic substitution reactions on substituted phenols provide insight into the expected reactivity of this compound.

Halogenation: The chlorination of phenols can be achieved using reagents like sulfuryl chloride, often in the presence of a Lewis acid catalyst. researchgate.net The regioselectivity is influenced by the existing substituents. For instance, the chlorination of 2-alkylphenols with sulfuryl chloride catalyzed by a divalent sulfur compound and a metal halide shows high regioselectivity for para-chlorination. researchgate.net In the case of this compound, further halogenation would likely occur at the available ortho position relative to the hydroxyl group.

Nitration: Phenols are readily nitrated, even with dilute nitric acid. noaa.gov The reaction of 4-tert-amylphenol (B45051) with oxidizing materials is noted, and nitrated phenols can be explosive. chemicalbook.com For this compound, nitration is expected to introduce a nitro group onto the aromatic ring, with the position of substitution guided by the directing effects of the existing groups.

Sulfonation: Phenols undergo sulfonation readily, for example, with concentrated sulfuric acid at room temperature, a reaction that generates heat. noaa.gov The sulfonation of this compound would introduce a sulfonic acid group onto the aromatic ring.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involving this compound can occur at two main sites: the phenolic hydroxyl group and the chlorine atom attached to the aromatic ring.

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is acidic and can be deprotonated by a base to form a phenoxide ion. This phenoxide is a potent nucleophile and can participate in various reactions. For example, the tert-butyloxycarbonylation of phenols can be achieved by reacting them with di-tert-butyl dicarbonate (B1257347) under phase-transfer conditions. researchgate.net This reaction allows for the protection of the hydroxyl group. The reactivity of the phenolic O-H group is decreased in polar solvents due to strong hydrogen bonding. iaea.org

Chlorine Displacement Reactions

The displacement of the chlorine atom from the aromatic ring via nucleophilic aromatic substitution (SNAr) is another potential reaction pathway. SNAr reactions are typically facilitated by the presence of electron-withdrawing groups ortho or para to the leaving group. In this compound, the hydroxyl and tert-butoxy groups are electron-donating, which does not favor a classical SNAr mechanism. However, under certain conditions, such as radical-initiated pathways, nucleophilic substitution of halophenols can occur. nih.gov For instance, a radical cross-coupling method has been shown to be effective for the SNAr of chlorophenol substrates. nih.gov

Oxidation and Reduction Pathways

The phenolic moiety in this compound is susceptible to oxidation. Advanced oxidation processes (AOPs) are effective for the degradation of chlorophenols. nih.gov The oxidation of 4-chlorophenol (B41353) can lead to the formation of intermediates like 4-chlorocatechol, hydroquinone (B1673460), and benzoquinone, eventually resulting in aliphatic species. nih.gov The oxidation of phenols can also be catalyzed by enzymes or metal complexes. For instance, the oxidation of phenols to 1,2-quinones can be achieved using hypervalent iodine catalysts. mdpi.com

The reduction of the chloro group in this compound is a plausible transformation, although less commonly explored than oxidation. Catalytic hydrogenation is a general method for the reduction of aryl halides.

Derivatization for Enhanced Chemical Functionality

The phenolic hydroxyl group and the aromatic ring of this compound are key sites for derivatization, allowing for the synthesis of a wide array of new compounds with tailored functionalities.

The free phenolic hydroxyl group can be readily converted into esters and ethers, which can alter the compound's physical properties, such as solubility and volatility, or act as a protecting group.

Esterification: Phenols generally react slowly with carboxylic acids, so the formation of phenolic esters is more effectively achieved using more reactive acylating agents like acid chlorides or acid anhydrides. libretexts.org The reaction of this compound with an acyl chloride (e.g., ethanoyl chloride) or an acid anhydride (B1165640) (e.g., ethanoic anhydride) in the presence of a base (like pyridine (B92270) or sodium hydroxide) yields the corresponding phenyl ester. libretexts.orggoogle.com Using a base converts the phenol (B47542) to the more nucleophilic phenoxide ion, accelerating the reaction. researchgate.net

Interactive Table: Esterification of the Phenolic Hydroxyl Group

| Acylating Agent | Catalyst/Base | Typical Conditions | Product Type |

|---|---|---|---|

| Carboxylic Acid (R-COOH) | Strong Acid (e.g., H₂SO₄) | Elevated temperature, removal of water | Phenolic Ester |

| Acyl Chloride (R-COCl) | Base (e.g., Pyridine, NaOH) | Room temperature | Phenolic Ester |

| Acid Anhydride ((R-CO)₂O) | Base (e.g., Pyridine, NaOH) or Acid Catalyst | Warming may be required | Phenolic Ester |

Etherification: The most common method for preparing ethers from phenols is the Williamson ether synthesis. byjus.commasterorganicchemistry.com This SN2 reaction involves the deprotonation of the phenol with a strong base, such as sodium hydroxide (B78521) (NaOH) or sodium hydride (NaH), to form the sodium phenoxide. byjus.comgordon.edu This highly nucleophilic phenoxide then displaces a halide from a primary alkyl halide (e.g., methyl iodide or ethyl bromide) to form the corresponding aryl ether. byjus.com To avoid competing elimination reactions, primary alkyl halides are strongly preferred. masterorganicchemistry.com

Interactive Table: Etherification via Williamson Synthesis

| Alkylating Agent | Base | Solvent | Typical Conditions |

|---|---|---|---|

| Primary Alkyl Halide (R-X, X=Cl, Br, I) | NaOH, KOH, NaH | Acetonitrile (B52724), DMF, Toluene (B28343) | 50-100 °C, Anhydrous |

| Dimethyl Sulfate ((CH₃)₂SO₄) | NaOH, K₂CO₃ | Acetone, DMF | Room Temp to Reflux |

| Benzyl Halide (Bn-X) | NaOH, K₂CO₃ | Ethanol, Acetone | Reflux |

The aromatic ring of this compound can undergo electrophilic aromatic substitution, allowing for the introduction of new functional groups. The position of substitution is directed by the existing groups on the ring. The hydroxyl (-OH) and tert-butoxy (-OC(CH₃)₃) groups are powerful activating, ortho, para-directing groups, while the chloro (-Cl) group is a deactivating, but also ortho, para-directing group.

The combined directing effects determine the regioselectivity of reactions such as halogenation, nitration, or Friedel-Crafts reactions. The available positions for substitution are C3, C5, and C6. The powerful activating effect of the hydroxyl group strongly directs incoming electrophiles to its ortho (C6) and para (C4, already substituted) positions. The tert-butoxy group also directs to its ortho (C3) and para (C6, already occupied by -OH) positions. The chloro group directs to its ortho (C3) and para (C5) positions.

Given these combined effects, the C6 position (ortho to the hydroxyl group) and the C3 position (ortho to the tert-butoxy group and the chloro group) are the most likely sites for electrophilic attack. The steric hindrance from the bulky tert-butoxy group might favor substitution at the less hindered C6 position. For example, in the bromination of phenol, substitution occurs readily at the ortho and para positions. youtube.com For this compound, this suggests that further halogenation would likely occur at the C6 position.

Interactive Table: Potential Electrophilic Aromatic Substitutions

| Reaction | Reagents | Probable Position of Substitution |

|---|---|---|

| Bromination | Br₂ in a non-polar solvent (e.g., CS₂) | C6 |

| Nitration | Dilute HNO₃ | C6 |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | C6 (may be complex due to phenol reactivity) |

| Friedel-Crafts Acylation | R-COCl, AlCl₃ | C6 |

Environmental Chemistry and Degradation Pathways Chemical Perspective

Photochemical Transformation in Aqueous and Atmospheric Environments

Photochemical transformation involves the degradation of a compound through the absorption of light. This can occur directly or be mediated by other light-absorbing substances in the environment.

Specific studies on the photodegradation mechanisms of 4-(tert-butoxy)-2-chlorophenol are not available. However, for the related compound 4-tert-butylphenol (B1678320), photodegradation has been observed. For instance, in the absence of a catalyst, only 8.3% of 4-tert-butylphenol was found to decompose after 150 minutes of solar light irradiation mdpi.com. Another study showed that about 50% of 4-tert-butylphenol can be photodegraded by UV light (365 nm) in 120 minutes without a catalyst nih.gov.

For chlorophenols in general, photo-oxidation is a recognized degradation pathway. This process involves the reaction of the compound with photochemically generated reactive oxygen species, such as hydroxyl radicals.

There is no specific information available on the chemical photoproducts resulting from the degradation of this compound.

Chemical Degradation in Aquatic and Terrestrial Systems

Chemical degradation encompasses processes that are not directly driven by light, such as hydrolysis and oxidation by reactive species present in water and soil.

Direct studies on the hydrolytic stability of this compound are absent from the reviewed literature. However, for the structurally similar compound 4-tert-butylphenol, it has been determined that hydrolysis is unlikely to be a significant environmental degradation pathway industrialchemicals.gov.au. A study conducted according to OECD Test Guideline 111 found 4-tert-butylphenol to be stable in water at pH levels of 4, 7, and 9 industrialchemicals.gov.au. Given the stability of the tert-butoxy (B1229062) group under neutral and moderately acidic or basic conditions, it can be inferred that this compound may also exhibit significant hydrolytic stability.

Oxidation in Environmental Matrices (e.g., by reactive oxygen species)

No studies were found that specifically investigate the oxidation of this compound by reactive oxygen species in environmental matrices. For related compounds like 2,4-di-tert-butylphenol, antioxidant properties have been noted, suggesting a reactivity towards oxidative processes nih.govnih.gov.

Advanced Oxidation Processes for Chemical Degradation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). While no studies were found that specifically apply AOPs to this compound, extensive research has been conducted on related compounds.

For example, the photocatalytic degradation of 4-tert-butylphenol has been demonstrated using various catalysts under solar or UV light. Complete degradation of 4-tert-butylphenol (5 ppm) was achieved in 60 minutes using a silver carbonate (Ag₂CO₃) catalyst (200 mg/L) under simulated solar light mdpi.com. Another study achieved complete degradation of 4-tert-butylphenol under UV light irradiation after 60 minutes using a copper-molybdenum-titanium dioxide (Cu-Mo-TiO₂) catalyst nih.gov. The efficiency of these processes is influenced by factors such as the initial pollutant concentration, catalyst dosage, and the presence of other substances in the water mdpi.commdpi.com.

The Fenton process, another type of AOP involving hydrogen peroxide and iron ions, has been shown to be effective for the degradation of other chlorophenols, such as 2,4,6-trichlorophenol (B30397) bioline.org.br.

Interactive Data Table: Photocatalytic Degradation of 4-tert-butylphenol

| Catalyst | Light Source | Initial Concentration | Catalyst Dosage | Degradation Time | Degradation Efficiency | Reference |

| Ag₂CO₃ | Simulated Solar | 5 ppm | 200 mg/L | 60 min | 100% | mdpi.com |

| Cu-Mo-TiO₂ | UV (365 nm) | 15 ppm | 100 mg/L | 60 min | 100% | nih.gov |

| mTiO-650 | Solar | 5 mg/L | 200 mg/L | 150 min | ~89.8% | mdpi.com |

UV/H₂O₂ and Fenton-based Degradation Mechanisms

Advanced Oxidation Processes (AOPs) are a class of procedures designed to degrade persistent organic pollutants. These methods are characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents.

The degradation of chlorophenols through AOPs generally involves the attack of hydroxyl radicals, leading to the breakdown of the aromatic ring and eventual mineralization into simpler inorganic compounds. researchgate.netresearchgate.net The position of the chlorine atom on the aromatic ring significantly influences the transformation process. researchgate.net For instance, in monochlorophenols, the initial step is often the scission of the C-Cl bond. researchgate.net

UV/H₂O₂ Degradation:

The UV/H₂O₂ process utilizes ultraviolet radiation to cleave hydrogen peroxide (H₂O₂) into hydroxyl radicals. This method has proven effective for the degradation of various phenolic compounds. For example, studies on 4-tert-butylphenol, a compound structurally similar to this compound, have shown that the UV/H₂O₂ system can achieve significant degradation. The efficiency of this process is influenced by factors such as the concentration of H₂O₂ and the intensity of UV radiation.

The degradation of 4-chlorophenol (B41353) using a UV/H₂O₂ system in the presence of a nickel oxide catalyst demonstrated that complete removal could be achieved. The reaction was found to follow first-order kinetics. dntb.gov.ua The process involves both direct photolysis and oxidation by hydroxyl radicals. dntb.gov.ua

Fenton-based Degradation:

The Fenton process involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide to produce hydroxyl radicals. A variation of this is the photo-Fenton process, which uses UV light to enhance the production of these radicals. These methods are recognized for their high efficiency in degrading a wide range of organic pollutants, including chlorophenols. researchgate.netresearchgate.net

Research on 2-chlorophenol (B165306) has shown that the photo-Fenton process can lead to a high degree of mineralization. researchgate.net The mechanism involves the hydroxylation of the phenol (B47542) ring, followed by ring opening to form various organic acids, which are then further oxidized. nih.govnih.gov The initial steps in the Fenton-driven degradation of phenol involve its conversion to dihydroxylated intermediates like catechol and hydroquinone (B1673460). nih.gov These intermediates can then form colored complexes, which are subsequently broken down. nih.gov

The table below summarizes findings from studies on related compounds, which can provide insights into the potential degradation of this compound.

| Degradation Method | Model Compound | Key Findings | Reference |

| UV/H₂O₂ | 4-tert-Butylphenol | High degradation efficiency achieved. | |

| UV/H₂O₂/NiO | 4-chlorophenol | 100% removal achieved in 60 minutes. | dntb.gov.ua |

| Photo-Fenton | 2-chlorophenol | High degree of mineralization observed. | researchgate.net |

| Fenton Reaction | Phenol | Formation of dihydroxybenzenes and organic acids. | nih.govnih.gov |

Catalytic Decomposition Strategies

Catalytic decomposition offers an alternative route for the degradation of persistent organic pollutants. These methods often involve the use of semiconductor materials or metal oxides to facilitate the breakdown of the target compound.

Photocatalysis:

Photocatalysis typically employs a semiconductor, such as titanium dioxide (TiO₂), which, upon irradiation with UV light, generates electron-hole pairs. These charge carriers can then react with water and oxygen to produce reactive oxygen species, including hydroxyl radicals, that degrade the pollutant.

Studies on the photocatalytic degradation of 4-chlorophenol using TiO₂ have demonstrated its effectiveness. mdpi.com The process is influenced by factors such as the catalyst's crystalline structure and the annealing temperature. mdpi.com The degradation of various chlorophenols has been successfully achieved using different photocatalytic systems, including those based on iron oxides and porphyrin-based catalysts. researchgate.net The degradation rate of chlorophenols in these systems is often dependent on the degree of chlorination. researchgate.net

Catalytic Ozonation:

Catalytic ozonation combines ozone with a catalyst to enhance the generation of hydroxyl radicals. This method has been shown to be effective for the mineralization of chlorophenols. For instance, the catalytic ozonation of 4-chlorophenol using a MnOₓ/γ-Al₂O₃/TiO₂ catalyst resulted in almost complete decomposition within 30 minutes and high mineralization after 100 minutes. mdpi.com The primary degradation mechanism was identified as oxidation by hydroxyl radicals. mdpi.com The degradation pathway involved hydroxylation of the 4-chlorophenol ring to form intermediates like hydroquinone and 4-chlorocatechol, which were subsequently oxidized to low molecular weight organic acids. mdpi.com

The following table outlines findings from catalytic degradation studies on related compounds.

| Degradation Strategy | Model Compound | Catalyst | Key Findings | Reference |

| Photocatalysis | 4-chlorophenol | TiO₂ | Effective degradation, influenced by catalyst properties. | mdpi.com |

| Catalytic Ozonation | 4-chlorophenol | MnOₓ/γ-Al₂O₃/TiO₂ | ~100% decomposition in 30 min, >94.1% mineralization in 100 min. | mdpi.com |

| Photocatalysis | Chlorophenols | Iron Oxides | Pseudo-first-order degradation kinetics observed. | researchgate.net |

Advanced Analytical Method Development for Detection and Quantification

Chromatographic Methods for Trace Analysis

Chromatography is the cornerstone for the analysis of chlorophenols due to its high separation efficiency, which is essential when dealing with complex mixtures.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. However, phenolic compounds like 4-(tert-butoxy)-2-chlorophenol often exhibit poor chromatographic behavior due to their polarity and active hydroxyl group, which can lead to peak tailing and reduced sensitivity. To overcome these issues, a derivatization step is commonly employed. nacchemical.comshimadzu.com

Derivatization modifies the analyte to make it more suitable for GC analysis by increasing its volatility and thermal stability. nist.gov For chlorophenols, the most common approach is silylation, which replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. nist.govresearchgate.net

Derivatization Agents:

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA): This is a widely used silylating agent, often with a catalyst like trimethylchlorosilane (TMCS). researchgate.netechemi.com The reaction is typically fast and quantitative. researchgate.net Studies on related chlorophenols show that derivatization with BSTFA can be completed in under a minute in a suitable solvent like acetone. researchgate.netthermofisher.com

Acetic Anhydride (B1165640): This reagent can be used for in-situ derivatization following solid-phase extraction, where the retained phenols are converted to their acetate (B1210297) esters. cymitquimica.com

Methyl Chloroformate: This is another derivatizing agent used in conjunction with solid-phase extraction for chlorophenols. thermofisher.comnih.gov

The resulting TMS-ether of this compound would be significantly more volatile and less polar, leading to improved peak shape and sensitivity during GC-MS analysis. The mass spectrometer provides definitive identification based on the characteristic mass spectrum of the derivatized compound. nih.gov

Table 1: Typical GC-MS Parameters for Derivatized Chlorophenol Analysis This table presents typical parameters based on methods for related phenolic compounds and serves as an illustrative guide.

| Parameter | Typical Setting |

| GC Column | DB-5ms, DB-1701, or similar (30 m x 0.25 mm, 0.25 µm) echemi.comresearchgate.net |

| Injection Mode | Splitless cymitquimica.comresearchgate.net |

| Carrier Gas | Helium nih.gov |

| Oven Program | Initial temp 60-80°C, ramped to 280-300°C researchgate.netresearchgate.net |

| Derivatization Reagent | BSTFA with 1% TMCS echemi.com |

| MS Ionization Mode | Electron Ionization (EI) echemi.com |

| MS Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) nih.gov |

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a standard and often preferred technique for analyzing phenolic compounds in complex matrices like water and dairy products. jasco-global.comjcsp.org.pk A key advantage of LC-MS/MS is that it can often analyze moderately polar compounds like this compound directly, without the need for derivatization. shimadzu.comsigmaaldrich.com This simplifies sample preparation and reduces potential sources of error. nih.gov

In LC-MS/MS, the compound is first separated on a reversed-phase column (e.g., C18) and then detected by a tandem mass spectrometer. shimadzu.com The use of electrospray ionization (ESI) in negative mode is common for phenols, as they readily form deprotonated molecules [M-H]⁻. chemicalbook.com The tandem MS (MS/MS) capability, particularly with multiple reaction monitoring (MRM), provides exceptional selectivity and sensitivity by monitoring a specific fragmentation pathway from a precursor ion to a product ion.

For ultra-trace analysis, pre-column derivatization can still be beneficial. For instance, derivatization of alkylphenols with dansyl chloride has been shown to increase sensitivity by up to 1000 times compared to the analysis of underivatized forms. A similar enhancement would be expected for this compound.

Table 2: Typical LC-MS/MS Parameters for Alkylphenol and Chlorophenol Analysis This table presents typical parameters based on methods for related phenolic compounds and serves as an illustrative guide.

| Parameter | Typical Setting |

| LC Column | C18 or C8 reversed-phase (e.g., 2.0-4.6 mm ID x 50-150 mm) shimadzu.com |

| Mobile Phase | Gradient of Methanol or Acetonitrile (B52724) and Water (often with formic acid or ammonium (B1175870) formate) jcsp.org.pk |

| Flow Rate | 0.2 - 0.7 mL/min shimadzu.com |

| Ionization Source | Electrospray Ionization (ESI), typically in negative mode chemicalbook.com |

| MS Analyzer | Triple Quadrupole (QqQ) or Orbitrap jasco-global.com |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) chemicalbook.com |

| Derivatization (optional) | Dansyl chloride for enhanced sensitivity |

Spectrophotometric and Electrochemical Detection Methods

While chromatographic methods are dominant, spectrophotometric and electrochemical techniques offer alternative or complementary approaches.

Spectrophotometric Methods: These methods are often based on a color-forming reaction. For phenols, a common reaction involves 4-aminoantipyrine (B1666024) (4-AAP). The resulting colored complex can be measured using a UV-Vis spectrophotometer. These methods are generally simple and cost-effective but may lack the selectivity and sensitivity of chromatographic techniques, especially for complex mixtures. Derivative spectrophotometry can be employed to resolve overlapping spectra of different phenols in a mixture.

Electrochemical Sensors: These devices offer rapid and highly sensitive detection of electroactive compounds like chlorophenols. The principle involves the oxidation of the phenolic hydroxyl group at the surface of a chemically modified electrode. Various nanomaterials, such as metal-organic frameworks (MOFs) and graphene composites, have been used to modify electrodes to enhance their sensitivity and selectivity toward specific chlorophenols. Differential pulse voltammetry (DPV) is a common technique used to obtain a peak current that is proportional to the analyte's concentration.

Method Validation and Performance Evaluation

Any analytical method developed for the quantification of this compound must be rigorously validated to ensure its reliability. Validation is performed according to international guidelines (e.g., ICH, FDA) and assesses several key performance parameters.

Sensitivity (LOD/LOQ): The Limit of Detection (LOD) is the lowest concentration of the analyte that can be reliably distinguished from background noise, typically defined with a signal-to-noise ratio of 3:1. The Limit of Quantitation (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy, often set at a signal-to-noise ratio of 10:1. For trace analysis of related compounds using GC-MS or LC-MS/MS, LOQs are often in the low nanogram per liter (ng/L) to microgram per liter (µg/L) range. cymitquimica.comnih.gov

Selectivity/Specificity: This is the ability of the method to measure the analyte of interest without interference from other components in the sample matrix. High-resolution mass spectrometry and tandem mass spectrometry (MS/MS) offer very high selectivity. nih.gov

Linearity and Range: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations for which the method has been demonstrated to be accurate, precise, and linear. Calibration curves are constructed, and a correlation coefficient (R²) value greater than 0.99 is typically required. cymitquimica.com

Precision: This measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). cymitquimica.com

Accuracy: This refers to the closeness of the test results obtained by the method to the true value. It is often determined by analyzing spiked samples and calculating the percent recovery. cymitquimica.com Recoveries for related phenolic compounds using modern extraction and analysis techniques are typically in the range of 80-110%. jcsp.org.pk

Table 3: Typical Method Validation Performance for Phenolic Compound Analysis This table presents typical performance characteristics based on validated methods for related compounds.

| Parameter | Typical Performance Metric |

| Linearity (R²) | > 0.995 cymitquimica.com |

| Range | 0.5 - 100 ng/mL |

| LOD | 0.001 - 0.1 µg/L nih.gov |

| LOQ | 0.005 - 0.4 µg/L nih.gov |

| Precision (%RSD) | < 15% jcsp.org.pk |

| Accuracy (% Recovery) | 80 - 110% jcsp.org.pk |

Sample Preparation and Extraction Methodologies for Diverse Chemical Matrices

The goal of sample preparation is to isolate and concentrate this compound from the sample matrix (e.g., water, soil, biological tissue) and remove interfering substances. nacchemical.com

Solid-Phase Extraction (SPE): This is the most widely used technique for extracting phenolic compounds from liquid samples. nacchemical.comresearchgate.net The sample is passed through a cartridge containing a solid sorbent that retains the analyte. After washing away interferences, the analyte is eluted with a small volume of an organic solvent.

Sorbents: Polymer-based sorbents like Oasis HLB (hydrophilic-lipophilic balanced) or styrene-divinylbenzene (SDB) are effective for a wide range of phenols. Anion-exchange sorbents can also be used. cymitquimica.com

Elution Solvents: Methanol, acetonitrile, and methyl tert-butyl ether (MTBE) are common elution solvents. jasco-global.com

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between the aqueous sample and an immiscible organic solvent, such as dichloromethane. shimadzu.comnih.gov While effective, LLE is often time-consuming and uses large volumes of hazardous solvents. nacchemical.com

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This approach, originally developed for pesticide analysis in food, has been successfully adapted for extracting compounds like alkylphenols from complex matrices such as dairy products. jasco-global.com It involves an extraction/partitioning step with a solvent and salts, followed by a dispersive SPE cleanup step. jasco-global.com

Stir Bar Sorptive Extraction (SBSE): This is a sensitive technique where a magnetic stir bar coated with a sorptive phase (e.g., polydimethylsiloxane) is used to extract analytes from a sample. The bar is then removed and the analytes are thermally desorbed into a GC-MS system.

The choice of extraction method depends on the sample matrix, the required detection limit, and the analytical instrumentation available. For trace analysis of this compound in water, SPE followed by LC-MS/MS or GC-MS would be the method of choice. shimadzu.comcymitquimica.com

Based on a comprehensive review of available scientific literature and chemical databases, there is insufficient public information to generate a detailed article on the specific applications of This compound as outlined. Search results consistently identify a related but structurally distinct compound, 4-tert-Butyl-2-chlorophenol (B165052) , for which applications are documented.

The distinction lies in the substituent at the 4-position of the phenol (B47542) ring:

This compound contains a tert-butoxy (B1229062) group (-O-C(CH₃)₃).

4-tert-Butyl-2-chlorophenol contains a tert-butyl group (-C(CH₃)₃).

Due to the strict requirement to focus solely on "this compound," and the lack of specific data regarding its use as a precursor for heterocyclic compounds, an intermediate for specialty chemicals, a chemical scaffold for functional materials, or its investigation as a polymerization inhibitor, it is not possible to provide the requested article.

Information available for the similarly named compound, 4-tert-butyl-2-chlorophenol, indicates its use as a chemical intermediate and in the manufacturing of phenolic resins. However, extrapolating this information would be scientifically inaccurate and would not adhere to the specific subject of the request.

Therefore, a detailed, scientifically accurate article on "this compound" structured around the provided outline cannot be generated at this time.

Future Research Directions and Interdisciplinary Prospects

Exploration of Undiscovered Reactivity